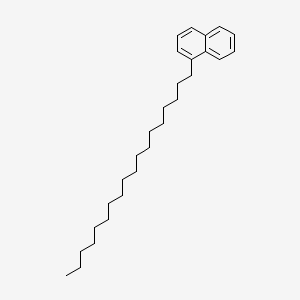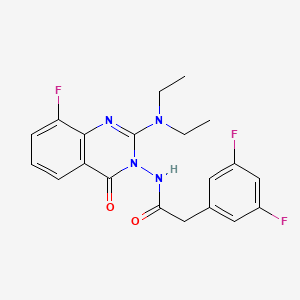![molecular formula C14H17NO3S B13953933 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- CAS No. 50267-22-6](/img/structure/B13953933.png)
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- typically involves multiple steps, starting with the formation of the tricyclic core. This can be achieved through an asymmetric reaction involving 2-oxazetidinone and 1,2,4-triazacyclohexane . The phenylsulfonyl group is then introduced through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity against bacteria and fungi.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt cellular processes by interfering with membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
2-oxa-6-azatricyclo[3.3.1.1(3,7)]decane hydrochloride: A salt form that may have different solubility and reactivity properties.
Uniqueness
The presence of the phenylsulfonyl group in 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- enhances its reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
50267-22-6 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)-2-oxa-6-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H17NO3S/c16-19(17,14-4-2-1-3-5-14)15-10-6-12-8-11(15)9-13(7-10)18-12/h1-5,10-13H,6-9H2 |
Clé InChI |
LCSHLHMQMIFWBH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC(N2S(=O)(=O)C4=CC=CC=C4)CC1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


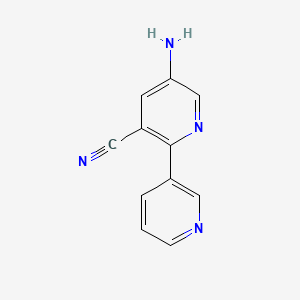
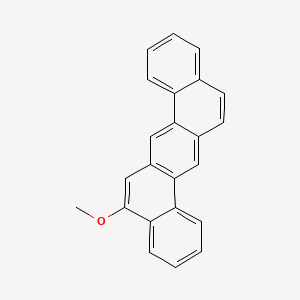
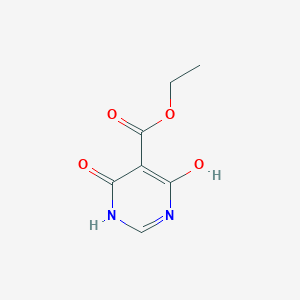
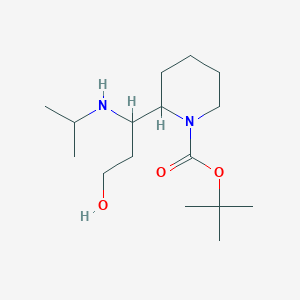

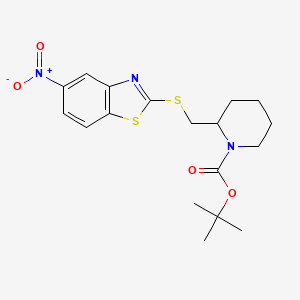
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)

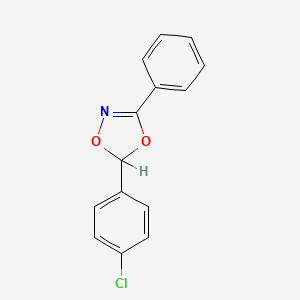
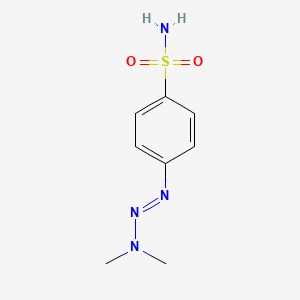
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
